molecular formula C9H8F3N5 B8380172 6-(Cyclopropylamino)-2-(trifluoromethyl)purine

6-(Cyclopropylamino)-2-(trifluoromethyl)purine

Cat. No. B8380172
M. Wt: 243.19 g/mol
InChI Key: OLMUHYASBQKWQR-UHFFFAOYSA-N
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Patent
US07342021B2

Procedure details

A mixture of 12 g (54 mmol) of 6-chloro-2-trifluoromethylpurine, 30 g (540 mmol) of cyclopropylamine and 250 mL of ethanol was stirred at room temperature for 4.5 days leaving a white solid. The mixture was concentrated in vacuo to dryness, 215 mL of H2O was added and the mixture was stirred for 1 hour. The product was collected by filtration and after drying (vacuum oven, 50° C., 5 hours) 8.1 g of product was obtained, 62% yield. M.P. 260° C. (dec.); 1H NMR (CD3OD) δ 8.18 (s, 1H), 3.30 (bs, 1H), 0.904 (m, 2H), 0.67 (m, 2H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[N:8]=[C:7]2[C:3]=1[NH:4][CH:5]=[N:6]2.[CH:15]1([NH2:18])[CH2:17][CH2:16]1>C(O)C>[CH:15]1([NH:18][C:2]2[N:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[N:8]=[C:7]3[C:3]=2[NH:4][CH:5]=[N:6]3)[CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
ClC1=C2NC=NC2=NC(=N1)C(F)(F)F
Name
Quantity
30 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4.5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
leaving a white solid
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo to dryness, 215 mL of H2O
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying (vacuum oven, 50° C., 5 hours) 8.1 g of product
Duration
5 h
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
4.5 d
Name
Type
Smiles
C1(CC1)NC1=C2NC=NC2=NC(=N1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.